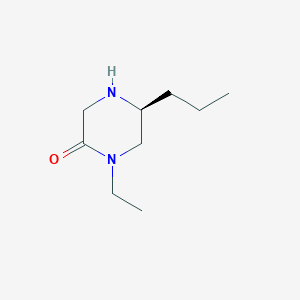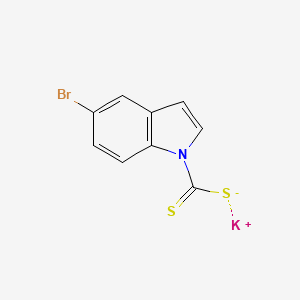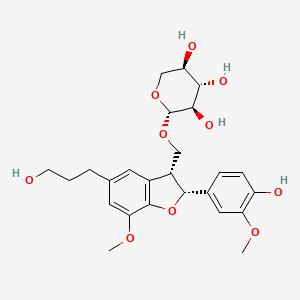
Dihydrodehydrodiconiferyl Alcohol Beta-D-Xylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside is a lignan glycoside, a type of compound that consists of a lignan moiety glycosidically linked to a carbohydrate component Lignans are a group of secondary metabolites found in plants, known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimizing the glycosylation process to ensure high yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques.
化学反応の分析
Types of Reactions
(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, reduction can produce dihydro derivatives, and substitution can introduce various functional groups into the molecule.
科学的研究の応用
(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of lignan glycosides.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of (7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and signaling pathways. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- (7R,8R)-3-Methoxy-3’,4,7,9,9’-pentahydroxy-8,4’-oxyneolignan 4-xyloside**: This compound is structurally similar and belongs to the same class of lignan glycosides .
(7R,7R)-4,7,9,9′-tetrahydroxy-3,3′-dimethoxy-8-O-4′-neolignan: Another lignan glycoside with similar structural features.
Uniqueness
(7R,8R)-Dihydrodehydrodiconiferyl alcohol 9-O-xyloside is unique due to its specific stereochemistry and glycosidic linkage, which can influence its biological activity and chemical reactivity. Its distinct structure makes it a valuable compound for studying the relationship between structure and function in lignan glycosides.
特性
分子式 |
C25H32O10 |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H32O10/c1-31-19-10-14(5-6-17(19)27)23-16(11-33-25-22(30)21(29)18(28)12-34-25)15-8-13(4-3-7-26)9-20(32-2)24(15)35-23/h5-6,8-10,16,18,21-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,18+,21-,22+,23-,25+/m0/s1 |
InChIキー |
GZLTWCGHVQYMHT-AEWAWPMYSA-N |
異性体SMILES |
COC1=CC(=CC2=C1O[C@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
正規SMILES |
COC1=CC(=CC2=C1OC(C2COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-Butyl 2-(5-(Ethoxycarbonyl)Imidazo[1,2-A]Pyridin-2-Yl)Morpholine-4-Carboxylate](/img/structure/B14031640.png)

![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
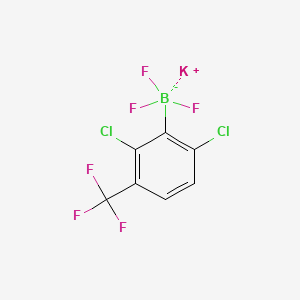
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
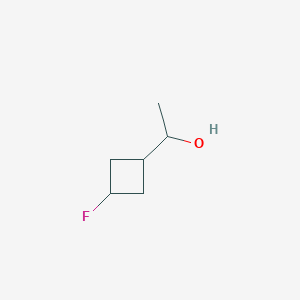

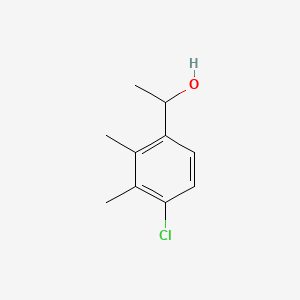
![N,N-bis[4-(2,2-diphenylethenyl)phenyl]-4-ethylbenzenamine](/img/structure/B14031683.png)
